![molecular formula C15H28N2O2 B13237851 tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate](/img/structure/B13237851.png)
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-dimethylcyclopropylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or cyclopropyl derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H28N2O2 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
tert-butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)11-12-10-15(12,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
RSPLXVLJRGXFIT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CN2CCN(CC2)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)
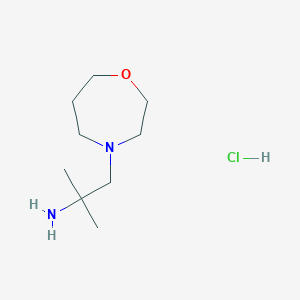
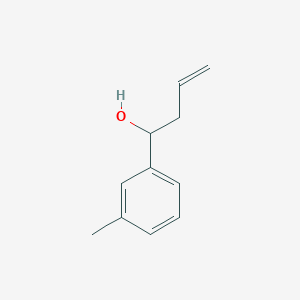
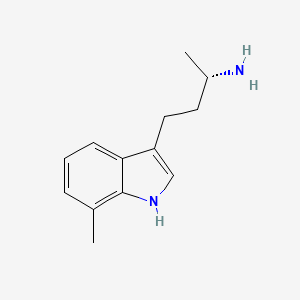
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)
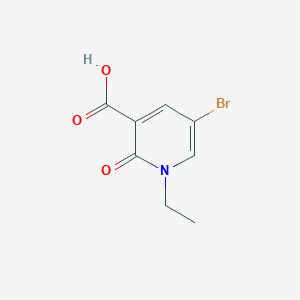
amine](/img/structure/B13237795.png)
![2-{[(2-Chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B13237803.png)
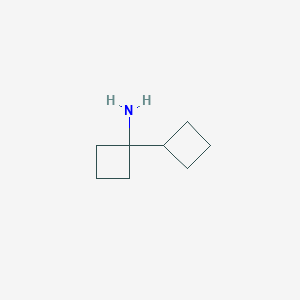


![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)


